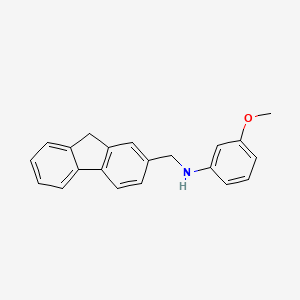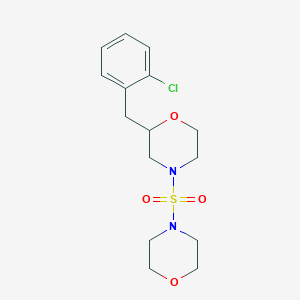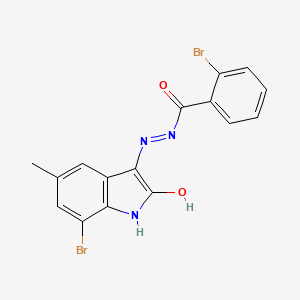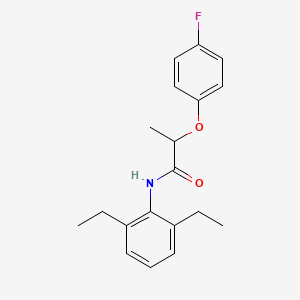![molecular formula C18H25NO5 B6022394 methyl 5-[2-(3-methoxybenzyl)-4-morpholinyl]-5-oxopentanoate](/img/structure/B6022394.png)
methyl 5-[2-(3-methoxybenzyl)-4-morpholinyl]-5-oxopentanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-[2-(3-methoxybenzyl)-4-morpholinyl]-5-oxopentanoate is a synthetic compound that has been widely used in scientific research. This compound is also known as MMBO or MMBO-001. It is a member of the family of compounds known as oxopentanoates, which are used in the synthesis of various organic compounds. MMBO has been found to have a wide range of applications in scientific research, including as a tool for studying the mechanism of action of certain enzymes and as a potential therapeutic agent.
作用机制
The mechanism of action of MMBO is believed to involve the inhibition of certain enzymes, particularly those involved in the breakdown of neurotransmitters in the brain. By inhibiting these enzymes, MMBO may increase the levels of neurotransmitters such as acetylcholine and dopamine, which are important for normal brain function.
Biochemical and Physiological Effects:
Studies have shown that MMBO can have a number of biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of neurotransmitter levels, and the induction of apoptosis in certain cancer cell lines. MMBO has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the main advantages of using MMBO in laboratory experiments is its potency as an enzyme inhibitor. This makes it a useful tool for studying the mechanism of action of enzymes and for identifying potential therapeutic targets. However, one limitation of using MMBO is its potential toxicity, particularly at high concentrations. Careful dosing and safety precautions are therefore necessary when working with this compound.
未来方向
There are a number of potential future directions for research involving MMBO. One area of interest is the development of MMBO-based therapeutics for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Another area of research is the identification of new targets for MMBO inhibition, particularly in the field of cancer research. Additionally, further studies are needed to fully understand the biochemical and physiological effects of MMBO and to determine its safety profile for potential clinical use.
合成方法
MMBO can be synthesized using a variety of methods, including the reaction of 3-methoxybenzaldehyde with morpholine, followed by the addition of methyl acetoacetate and subsequent hydrolysis. The resulting product is then purified using chromatography techniques. Other methods of synthesis have also been reported in the literature.
科学研究应用
MMBO has been used extensively in scientific research, particularly in the field of enzyme inhibition. It has been shown to be a potent inhibitor of a number of enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. MMBO has also been studied for its potential as a therapeutic agent in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
属性
IUPAC Name |
methyl 5-[2-[(3-methoxyphenyl)methyl]morpholin-4-yl]-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-22-15-6-3-5-14(11-15)12-16-13-19(9-10-24-16)17(20)7-4-8-18(21)23-2/h3,5-6,11,16H,4,7-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHUGBLDYABLGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2CN(CCO2)C(=O)CCCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)benzenesulfinic acid - [2-(4-fluorophenyl)ethyl]amine (1:1)](/img/structure/B6022312.png)


![ethyl [2-(pentanoylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B6022335.png)
![N-[2-(3-hydroxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B6022336.png)
![N-(2,4-dimethoxybenzyl)-3-(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)propanamide](/img/structure/B6022348.png)

![1-butyryl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6022366.png)
![1-(2-pyridinylmethyl)-5-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6022374.png)
![1-[3-({4-[3-(diethylamino)-2-hydroxypropoxy]-3-methoxybenzyl}amino)propyl]-2-pyrrolidinone](/img/structure/B6022384.png)

![2-{[(3,4-dichlorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxamide](/img/structure/B6022398.png)
![N-(4-ethoxyphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B6022409.png)
![2-[4-(1,4-dithiepan-6-yl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6022421.png)